
1-(2,5-Difluoro-4-methylphenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluoro-4-methylphenyl)ethane-1-thiol is an organic compound with the molecular formula C₉H₁₀F₂S It is characterized by the presence of two fluorine atoms and a thiol group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,5-difluoro-4-methylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluoro-4-methylphenyl)ethane-1-thiol can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Addition: The thiol group can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Addition: Catalysts like palladium or platinum are often used in addition reactions involving the thiol group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted aromatic compounds.
Addition: Thioethers or thioesters.
Scientific Research Applications
1-(2,5-Difluoro-4-methylphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluoro-4-methylphenyl)ethane-1-thiol largely depends on its ability to interact with biological molecules through its thiol group. Thiol groups are known to form strong bonds with metal ions and can participate in redox reactions. This compound may inhibit enzymes by binding to their active sites or altering their redox state, thereby affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)ethane-1-thiol: Lacks the methyl group, which may affect its reactivity and applications.
1-(4-Methylphenyl)ethane-1-thiol: Lacks the fluorine atoms, which may influence its chemical properties and biological activity.
1-(2,5-Difluoro-4-methylphenyl)ethanol: Contains a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
Uniqueness
1-(2,5-Difluoro-4-methylphenyl)ethane-1-thiol is unique due to the combination of fluorine atoms and a thiol group on the same molecule. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming strong interactions with biological molecules.
Properties
Molecular Formula |
C9H10F2S |
|---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
1-(2,5-difluoro-4-methylphenyl)ethanethiol |
InChI |
InChI=1S/C9H10F2S/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4,6,12H,1-2H3 |
InChI Key |
SACCEHLISXSASU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


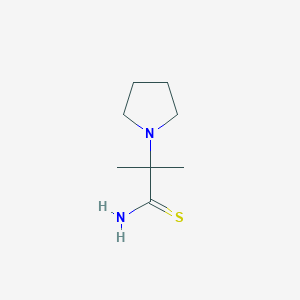


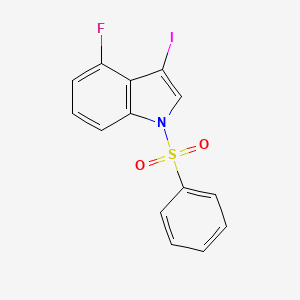
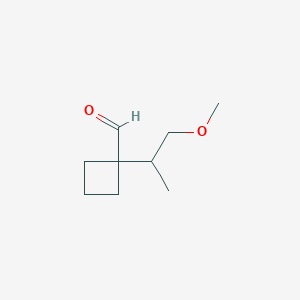
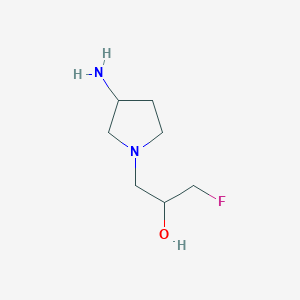
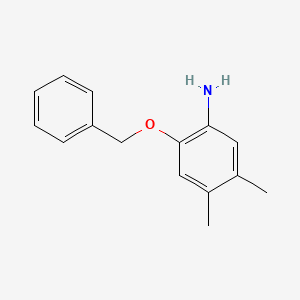
![[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13313092.png)


![3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13313113.png)

amine](/img/structure/B13313125.png)

